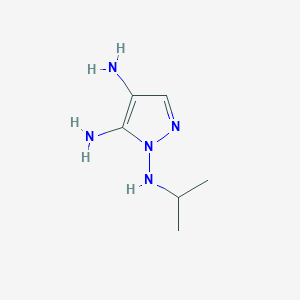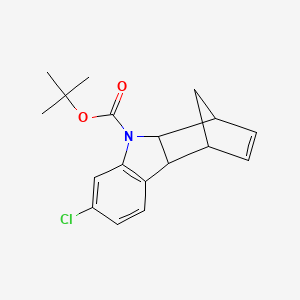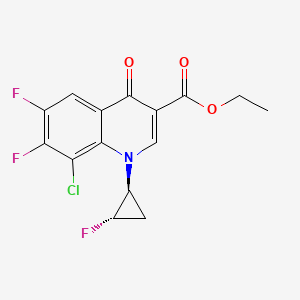![molecular formula C8H15NO B12861061 2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)
2-Azabicyclo[2.2.2]octan-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.2]octan-4-ylmethanol is a nitrogen-containing heterocyclic compound. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a piperidine derivative. This process often requires specific catalysts and reaction conditions to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: Similar in structure but lacks the hydroxyl group.
2-Azabicyclo[3.2.1]octane: Features a different ring system with distinct chemical properties.
Tropane Alkaloids: Share a similar bicyclic structure but have different functional groups and biological activities
Uniqueness
2-Azabicyclo[2.2.2]octan-4-ylmethanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-7(2-4-8)9-5-8/h7,9-10H,1-6H2 |
InChI Key |
ARMQTIUPLXHQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)

